![molecular formula C11H13FN4 B1483252 (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098065-46-2](/img/structure/B1483252.png)
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as FEP, is a chemical compound that is used in a variety of scientific research applications. It is a member of the pyrazol-5-ylmethanamine family and is composed of two nitrogen atoms, two hydrogen atoms, two carbon atoms, one fluorine atom, and one pyridine ring. FEP has a wide range of applications in scientific research due to its unique properties, such as its high solubility, low toxicity, and stability in both acidic and basic environments.
Scientific Research Applications
Synthesis and Characterization : This compound and its derivatives are synthesized and characterized for various applications. For instance, Diana Becerra and colleagues (2021) reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the process and characterization methods used (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Activity : Some derivatives of this compound demonstrate significant antimicrobial activities. For example, Satyender Kumar and colleagues (2012) synthesized compounds with structures similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, which showed good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticonvulsant Agents : Related compounds have been explored for their anticonvulsant properties. S. Pandey and R. Srivastava (2011) investigated similar compounds for their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications : Gavin W. Roffe and colleagues (2016) explored the catalytic applications of derivatives of this compound, particularly in reactions where palladium remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Complex Chemistry and Sensing Applications : Research by M. Halcrow (2005) highlights the use of similar compounds in complex chemistry, including their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Photocytotoxicity in Red Light : Uttara Basu and colleagues (2014) synthesized Iron(III) complexes with derivatives of this compound, investigating their photocytotoxic properties in red light for potential medical applications (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNLSDKHHIXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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